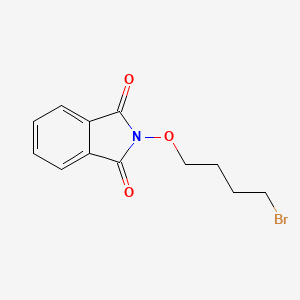

N-(4-Bromobutoxy)phthalimide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromobutoxy)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO3/c13-7-3-4-8-17-14-11(15)9-5-1-2-6-10(9)12(14)16/h1-2,5-6H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNQARTGCJCNOSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)OCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427272 | |

| Record name | N-(4-BROMOBUTOXY)PHTHALIMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5093-32-3 | |

| Record name | N-(4-BROMOBUTOXY)PHTHALIMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-BROMOBUTOXY)-1H-ISOINDOLE-1,3(2H)-DIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(4-Bromobutoxy)phthalimide: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Bromobutoxy)phthalimide is a valuable bifunctional molecule increasingly utilized as a key intermediate in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential applications, with a focus on its role in drug discovery and development. Detailed experimental protocols, spectral data, and logical diagrams are presented to facilitate its use in a research setting.

Introduction

This compound, with the chemical formula C₁₂H₁₂BrNO₃, belongs to the class of N-alkoxyphthalimides. Its structure incorporates a phthalimide group linked to a brominated butyl chain via an oxygen atom. This unique arrangement provides two reactive sites: the bromine atom, which is susceptible to nucleophilic substitution, and the phthalimide group, which can be cleaved to reveal a primary amine. This dual functionality makes it a versatile building block for introducing aminooxy-containing linkers in a protected form, a strategy often employed in the synthesis of bioactive compounds and bioconjugates.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference |

| CAS Number | 5093-32-3 | |

| Molecular Formula | C₁₂H₁₂BrNO₃ | |

| Molecular Weight | 298.13 g/mol | |

| IUPAC Name | 2-(4-bromobutoxy)isoindole-1,3-dione | |

| Appearance | Off-white to light yellow solid | |

| Melting Point | 70-72 °C | |

| Boiling Point (Predicted) | 403.6 ± 47.0 °C | |

| Density (Predicted) | 1.57 ± 0.1 g/cm³ | |

| Solubility | Soluble in many organic solvents |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. A common and effective method is a modification of the Gabriel synthesis, which involves the N-alkylation of N-hydroxyphthalimide.

General Reaction Scheme

The synthesis typically proceeds via the reaction of N-hydroxyphthalimide with a suitable 1,4-dihalobutane, such as 1,4-dibromobutane or 1-bromo-4-chlorobutane, in the presence of a base. The base deprotonates the hydroxyl group of N-hydroxyphthalimide, forming a nucleophilic oxygen that attacks one of the carbon atoms bearing a halogen, leading to the formation of the desired product.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

N-Hydroxyphthalimide

-

1,4-Dibromobutane

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Distilled water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of N-hydroxyphthalimide (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes to form the potassium salt of N-hydroxyphthalimide.

-

Add 1,4-dibromobutane (3 equivalents) to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing dichloromethane and water.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Note: The stoichiometry and reaction conditions may be optimized for scale and purity requirements.

Spectral Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phthalimide group and the aliphatic protons of the butoxy chain.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 | m | 4H | Aromatic protons (phthalimide) |

| ~ 4.3 | t | 2H | -O-CH₂- |

| ~ 3.5 | t | 2H | -CH₂-Br |

| ~ 2.0 | m | 4H | -CH₂-CH₂- |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 164 | C=O (imide) |

| ~ 134 | Aromatic C-H |

| ~ 129 | Aromatic C (quaternary) |

| ~ 123 | Aromatic C-H |

| ~ 76 | -O-CH₂- |

| ~ 33 | -CH₂-Br |

| ~ 28 | -CH₂- |

| ~ 27 | -CH₂- |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~ 1780, 1720 | C=O stretching (imide) |

| ~ 1600 | C=C stretching (aromatic) |

| ~ 1200 | C-O stretching |

| ~ 650 | C-Br stretching |

Mass Spectrometry (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The expected molecular ion peak [M]⁺ would be at m/z 297 and 299 in an approximate 1:1 ratio due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Applications in Drug Development

This compound serves as a versatile intermediate in the synthesis of various pharmaceutical agents. The phthalimide group acts as a masked aminooxy functionality, which can be deprotected under mild conditions to participate in the formation of oxime linkages, a common strategy in bioconjugation and the development of prodrugs. The bromo-terminated alkyl chain allows for the introduction of this linker into molecules containing nucleophilic groups.

Role as a Linker

The butoxy chain provides a flexible spacer, which can be crucial for maintaining the biological activity of a drug molecule when it is conjugated to another moiety, such as a targeting ligand or a solubilizing group.

While specific examples of marketed drugs synthesized directly using this compound are not extensively documented in publicly available literature, the strategic importance of such bifunctional linkers is well-established in medicinal chemistry for creating antibody-drug conjugates (ADCs), PROTACs, and other targeted therapies. The phthalimide moiety is a well-known pharmacophore and its derivatives have shown a wide range of biological activities including anti-inflammatory, antimicrobial, and antitumor effects.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its bifunctional nature allows for the introduction of a protected aminooxy linker, a key strategy in the development of complex pharmaceutical agents. This guide provides a foundational understanding of its synthesis and properties to aid researchers in its effective utilization. Further exploration of its reactivity and applications is likely to uncover new opportunities in medicinal chemistry and materials science.

"N-(4-Bromobutoxy)phthalimide" CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Bromobutoxy)phthalimide is a chemical compound belonging to the phthalimide class of molecules. Phthalimides are characterized by an isoindole-1,3-dione core and are widely utilized in organic synthesis, medicinal chemistry, and materials science. The presence of a bromobutoxy group in this compound makes it a valuable intermediate for introducing a protected aminooxy-functionalized four-carbon chain into various molecular scaffolds. This guide provides a comprehensive overview of its chemical properties, a detailed, representative experimental protocol for its synthesis, and its potential applications in research and development.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Citations |

| CAS Number | 5093-32-3 | [1][2] |

| Molecular Formula | C₁₂H₁₂BrNO₃ | [1][2] |

| Molecular Weight | 298.136 g/mol | [2] |

| Appearance | Off-white to light yellow solid | [3] |

| Melting Point | 70-72°C | [2][3] |

| Synonyms | 2-(4-bromobutoxy)isoindoline-1,3-dione, 2-(4-bromobutoxy)isoindole-1,3-dione | [2][3] |

Synthesis of N-Alkoxyphthalimides: A General Workflow

The synthesis of N-alkoxyphthalimides, such as this compound, typically involves the reaction of N-hydroxyphthalimide with a suitable alkylating agent. The following diagram illustrates a generalized workflow for this type of synthesis.

Caption: General workflow for the synthesis of N-alkoxyphthalimides.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from N-hydroxyphthalimide and 1,4-dibromobutane.

Materials:

-

N-hydroxyphthalimide

-

1,4-dibromobutane

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a dry round-bottom flask, add N-hydroxyphthalimide (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent and Reagent Addition: Add anhydrous DMF to the flask to create a stirrable suspension. To this, add 1,4-dibromobutane (1.2 eq) dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into water and extract with dichloromethane (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to yield pure this compound.

Applications in Research and Drug Development

This compound serves as a versatile chemical intermediate. The phthalimide group acts as a protecting group for an aminooxy functionality, which can be deprotected under various conditions to reveal a reactive hydroxylamine. The bromo-terminated alkyl chain allows for nucleophilic substitution reactions.

This dual functionality makes it a useful building block in several areas:

-

Linker Chemistry: It can be used to synthesize bifunctional linkers for applications such as antibody-drug conjugates (ADCs) or PROTACs, where precise spacing between two molecular entities is required.

-

Synthesis of Novel Scaffolds: The compound can be used to introduce an aminooxy-butoxy side chain onto a core molecule, which can then be further functionalized.

-

Medicinal Chemistry: Phthalimide derivatives have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[4][5][6] this compound can be used as a starting material for the synthesis of novel phthalimide-containing compounds with potential therapeutic applications.

Logical Workflow: Utility of this compound in Synthesis

The following diagram illustrates the logical workflow of how this compound can be utilized as a chemical intermediate.

Caption: Logical workflow for the use of this compound.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with potential applications in various fields of chemical research, particularly in medicinal chemistry and drug development. Its bifunctional nature allows for the introduction of a protected aminooxy-butoxy linker into a wide range of molecules. While detailed experimental data for this specific compound is not extensively documented in public literature, its synthesis and reactivity can be inferred from general principles of phthalimide chemistry. Researchers and scientists can utilize the information provided in this guide for the safe handling, synthesis, and application of this versatile compound in their research endeavors.

References

- 1. Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. N-(4-BROMOPHENYL)PHTHALIMIDE(40101-31-3) 1H NMR spectrum [chemicalbook.com]

- 5. Phthalimide as a versatile pharmacophore scaffold: Unlocking its diverse biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent advances in the chemistry of phthalimide analogues and their therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(4-Bromobutoxy)phthalimide: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Bromobutoxy)phthalimide is a chemical intermediate of interest in organic synthesis, particularly for the introduction of an aminobutoxy linker. Understanding its solubility and stability is critical for its effective use in research and development, ensuring reproducibility of synthetic protocols and proper storage. This technical guide provides a comprehensive overview of the expected solubility characteristics and a framework for assessing the stability of this compound. While specific experimental data for this compound is limited in publicly available literature, this guide extrapolates information from the known chemistry of phthalimides and related compounds, and outlines standard methodologies for its determination.

Chemical Profile

| Identifier | Value |

| IUPAC Name | 2-(4-bromobutoxy)-1H-isoindole-1,3(2H)-dione |

| CAS Number | 5093-32-3 |

| Molecular Formula | C₁₂H₁₂BrNO₃ |

| Molecular Weight | 298.13 g/mol |

| Appearance | Yellow powder |

Solubility Profile

The following table summarizes the expected solubility based on general principles of organic chemistry.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Non-polar Organic | Hexane, Toluene | Low | The polar phthalimide and ether groups limit solubility in non-polar media. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Highly Soluble | These solvents can interact favorably with the polar regions of the molecule. |

| Polar Protic | Methanol, Ethanol | Soluble | The molecule can act as a hydrogen bond acceptor. Solubility is expected to be good. |

| Aqueous | Water | Sparingly Soluble to Insoluble | The hydrophobic bromobutyl chain and the large aromatic ring system likely dominate, leading to low water solubility despite the polar groups.[1][2] |

| Aqueous Acid | 5% HCl | Insoluble | The molecule lacks a basic functional group for salt formation.[3][4][5] |

| Aqueous Base | 5% NaOH | Insoluble (at RT), may decompose upon heating | The phthalimide group can undergo slow hydrolysis under basic conditions, especially with heating, which would lead to degradation rather than simple dissolution.[6][7] |

Experimental Workflow for Solubility Determination

A standard qualitative and quantitative solubility assessment workflow is depicted below.

Stability Profile

The stability of this compound is governed by the reactivity of its functional groups: the phthalimide ring, the ether linkage, and the alkyl bromide.[6] No specific stability studies for this compound are publicly available. A comprehensive stability assessment should be conducted according to established guidelines (e.g., ICH Q1A).[8][9][10]

Predicted Degradation Pathways

-

Hydrolysis: The phthalimide ring is susceptible to hydrolysis under strong acidic or basic conditions, leading to the formation of phthalic acid and 4-bromobutoxyamine.[6][7] The ether linkage is generally stable to hydrolysis except under very harsh acidic conditions.

-

Nucleophilic Substitution: The primary alkyl bromide is susceptible to substitution by nucleophiles. In aqueous or protic solvents, this could lead to the corresponding alcohol.

-

Photostability: Compounds with aromatic chromophores like the phthalimide ring may be susceptible to degradation upon exposure to UV or visible light.

-

Thermal Stability: The compound is expected to be stable at ambient temperatures.[11] Degradation may occur at elevated temperatures, and the melting point should be considered the upper limit for solid-state stability.

Recommended Storage Conditions

Based on the predicted stability profile, the following storage conditions are recommended:

-

Short-term (days to weeks): Store at 0-4°C in a dry, dark environment.[11]

-

Long-term (months to years): Store at -20°C in a tightly sealed container, protected from light and moisture.[11]

Experimental Protocols for Stability Assessment

A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[12][13]

Objective: To assess the stability of this compound under various stress conditions.

Analytical Method: A stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) capable of separating the intact compound from its degradation products should be developed and validated.

General Protocol:

-

Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile).

-

Expose the solutions (and solid material for thermal and photostability) to the stress conditions outlined in the table below.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

-

Analyze all stressed samples alongside an unstressed control sample by the stability-indicating HPLC method.

-

Determine the percentage of degradation and identify major degradation products, potentially using LC-MS.

| Stress Condition | Typical Protocol | Potential Degradant(s) |

| Acid Hydrolysis | 0.1 M HCl at 60-80°C for 24-48h | Phthalic acid, 4-bromobutoxyamine |

| Base Hydrolysis | 0.1 M NaOH at room temp or 60°C for 1-24h | Phthalic acid, 4-bromobutoxyamine |

| Oxidation | 3-6% H₂O₂ in the dark at room temp for 24h | Various oxidation products |

| Thermal (Solid) | Solid compound at 80°C for 7 days | Thermally induced decomposition products |

| Photostability | Solution/solid exposed to ICH-specified light conditions (e.g., 1.2 million lux hours and 200 W h/m²) | Photodegradation products |

Workflow for Forced Degradation Study

The logical flow of a forced degradation study is outlined in the diagram below.

Conclusion

While specific, quantitative solubility and stability data for this compound are not widely published, this guide provides a robust framework for its handling, storage, and analysis based on the established chemistry of phthalimides. It is predicted to be soluble in polar organic solvents and largely insoluble in aqueous solutions. The primary routes of degradation are likely hydrolysis of the phthalimide ring under strong acidic or basic conditions and nucleophilic substitution at the alkyl bromide. For any application in drug development or regulated synthesis, it is imperative that the solubility and stability profiles are experimentally determined using the standard protocols outlined herein.

References

- 1. N-(4-Bromobutyl)phthalimide | 5394-18-3 [chemicalbook.com]

- 2. N-(4-Bromobutyl)phthalimide, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. scribd.com [scribd.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 6. Phthalimides [organic-chemistry.org]

- 7. Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ema.europa.eu [ema.europa.eu]

- 9. ema.europa.eu [ema.europa.eu]

- 10. m.youtube.com [m.youtube.com]

- 11. medkoo.com [medkoo.com]

- 12. benchchem.com [benchchem.com]

- 13. ijsdr.org [ijsdr.org]

Technical Guide: Spectral and Synthetic Profile of N-(4-Bromobutoxy)phthalimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral and synthetic characteristics of N-(4-Bromobutoxy)phthalimide (CAS No. 5093-32-3). Due to the limited availability of direct experimental data for this specific compound, this guide presents a combination of a plausible synthetic protocol adapted from established methods for analogous compounds and predicted spectral data based on established principles and data from structurally similar molecules.

Compound Identification

| Parameter | Value |

| Chemical Name | This compound |

| Synonym | 2-(4-bromobutoxy)isoindole-1,3-dione |

| CAS Number | 5093-32-3 |

| Molecular Formula | C₁₂H₁₂BrNO₃ |

| Molecular Weight | 298.13 g/mol |

| Melting Point | 70-72 °C |

Predicted Spectral Data

The following spectral data are predicted based on the analysis of structurally related N-alkoxyphthalimides and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.85 | m | 2H | Aromatic (H-4, H-7) |

| ~7.75 | m | 2H | Aromatic (H-5, H-6) |

| ~4.30 | t | 2H | O-CH₂- |

| ~3.45 | t | 2H | -CH₂-Br |

| ~2.00 | m | 2H | -CH₂-CH₂-Br |

| ~1.90 | m | 2H | O-CH₂-CH₂- |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~164.0 | C=O (Phthalimide) |

| ~134.5 | Aromatic (C-5, C-6) |

| ~129.0 | Aromatic (C-4a, C-7a) |

| ~123.5 | Aromatic (C-4, C-7) |

| ~77.0 | O-CH₂- |

| ~33.0 | -CH₂-Br |

| ~29.0 | -CH₂-CH₂-Br |

| ~25.0 | O-CH₂-CH₂- |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | C-H stretch (aromatic) |

| ~2850-2960 | Medium | C-H stretch (aliphatic) |

| ~1790 | Strong | C=O stretch (imide, symmetric) |

| ~1730 | Strong | C=O stretch (imide, asymmetric) |

| ~1470 | Medium | C=C stretch (aromatic) |

| ~1100-1200 | Strong | C-O stretch (alkoxy) |

| ~720 | Strong | C-H bend (aromatic) |

| ~600-700 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 297/299 | High | [M]⁺ (Molecular ion peak with bromine isotopes) |

| 164 | High | [Phthalimide-O]⁺ fragment |

| 147 | Medium | [Phthalimide]⁺ fragment |

| 135/137 | Medium | [C₄H₈Br]⁺ fragment |

| 104 | High | [C₆H₄CO]⁺ fragment |

| 76 | Medium | [C₆H₄]⁺ fragment |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of N-alkoxyphthalimides.

Reaction Scheme:

N-Hydroxyphthalimide + 1,4-Dibromobutane → this compound

Materials:

-

N-Hydroxyphthalimide

-

1,4-Dibromobutane

-

Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a solution of N-hydroxyphthalimide (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1,4-dibromobutane (1.2 equivalents) to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound as a solid.

Spectral Analysis Protocols

¹H and ¹³C NMR Spectroscopy:

-

Instrument: Bruker Avance 400 MHz spectrometer (or equivalent).

-

Solvent: Deuterated chloroform (CDCl₃).

-

Internal Standard: Tetramethylsilane (TMS).

-

Procedure: Dissolve a small amount of the purified product in CDCl₃ and transfer to an NMR tube. Acquire ¹H and ¹³C NMR spectra at room temperature.

Infrared (IR) Spectroscopy:

-

Instrument: FT-IR spectrometer with a Universal Attenuated Total Reflectance (UATR) accessory.

-

Procedure: Place a small amount of the solid product directly on the ATR crystal and acquire the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Instrument: A mass spectrometer with an electron ionization (EI) source.

-

Procedure: Introduce a small amount of the sample into the instrument. Acquire the mass spectrum, scanning a suitable m/z range (e.g., 50-500 amu).

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Disclaimer: The spectral data presented in this guide are predicted and should be used for reference purposes only. Experimental verification is recommended for precise characterization. The synthetic protocol is a proposed method and may require optimization for specific laboratory conditions.

The Gabriel Synthesis: A Technical Guide to the Mechanism of Action of N-(4-Haloalkoxy)phthalimides

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Gabriel synthesis is a cornerstone of organic chemistry, providing a robust and reliable method for the synthesis of primary amines while avoiding the overalkylation often encountered with other methods. This technical guide provides an in-depth examination of the mechanism of action of N-(4-haloalkoxy)phthalimides as key intermediates in this synthesis. Due to the limited availability of specific experimental data for N-(4-Bromobutoxy)phthalimide in the searched literature, this document will utilize the closely related and well-documented analogue, N-(4-Bromobutyl)phthalimide, as a representative model. The principles, mechanisms, and experimental protocols detailed herein are directly applicable to this compound and similar structures. This guide will cover the theoretical framework, detailed experimental protocols, quantitative data, and visual representations of the reaction pathways and workflows.

Introduction

The synthesis of primary amines is a fundamental transformation in organic chemistry, with broad applications in the pharmaceutical, agrochemical, and materials science industries. The Gabriel synthesis, first reported by Siegmund Gabriel in 1887, offers a superior method for preparing primary amines from primary alkyl halides.[1] The key strategy of this synthesis is the use of the phthalimide anion as a surrogate for ammonia, which effectively prevents the formation of secondary and tertiary amine byproducts.[2]

This compound and its analogues are bifunctional reagents that serve as valuable building blocks in organic synthesis.[3] They incorporate a protected primary amine in the form of the phthalimide group and a reactive alkyl bromide, allowing for the introduction of an aminobutoxy or aminobutyl moiety into a target molecule. This guide will elucidate the mechanism of action of these reagents within the framework of the Gabriel synthesis.

Mechanism of Action

The Gabriel synthesis proceeds through a two-step sequence: the N-alkylation of a phthalimide salt, followed by the cleavage of the resulting N-alkylphthalimide to release the primary amine.

Step 1: N-Alkylation of Potassium Phthalimide

The synthesis begins with the deprotonation of phthalimide. The hydrogen on the nitrogen of phthalimide is acidic (pKa ≈ 8.3) due to the electron-withdrawing effect of the two adjacent carbonyl groups, which stabilize the resulting conjugate base through resonance.[1] Treatment with a base, such as potassium hydroxide or potassium carbonate, yields the potassium salt of phthalimide.[2]

The phthalimide anion is a potent nucleophile that reacts with a primary alkyl halide, such as 1,4-dibromobutane, in an SN2 reaction to form the N-substituted phthalimide.[4][5] In the case of synthesizing N-(4-Bromobutyl)phthalimide, one of the bromine atoms of 1,4-dibromobutane is displaced by the phthalimide anion.

Caption: N-Alkylation of Potassium Phthalimide.

Step 2: Hydrazinolysis of N-(4-Bromobutyl)phthalimide

The second and final step is the cleavage of the N-alkylphthalimide to liberate the primary amine. While this can be achieved through acidic or basic hydrolysis, the most common and often milder method is hydrazinolysis, also known as the Ing-Manske procedure.[4][6] This involves reacting the N-alkylphthalimide with hydrazine (N₂H₄).

The mechanism proceeds via nucleophilic attack of hydrazine on one of the carbonyl carbons of the phthalimide ring. This is followed by a series of proton transfers and ring-opening to form a stable six-membered phthalhydrazide ring, releasing the desired primary amine.[4]

Caption: Hydrazinolysis of N-Alkylphthalimide.

Experimental Protocols

The following protocols are based on documented procedures for the synthesis of N-(4-Bromobutyl)phthalimide and the conversion of a similar N-substituted phthalimide to 4-amino-1-butanol. These can be adapted for this compound.

Synthesis of N-(4-Bromobutyl)phthalimide

This procedure is adapted from a known synthesis of N-(4-Bromobutyl)phthalimide.[7]

Reagents and Equipment:

-

Potassium phthalimide

-

1,4-Dibromobutane

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Apparatus for recrystallization

Procedure:

-

In a round-bottom flask, dissolve potassium phthalimide (10.7 mmol) and 1,4-dibromobutane (12.9 mmol) in 25 mL of dry DMF.

-

Stir the reaction mixture at room temperature for 26 hours. The pH should be maintained around 10.

-

After the reaction is complete, extract the mixture three times with 100 mL portions of dichloromethane.

-

Wash the combined organic layers with distilled water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure using a rotary evaporator.

-

Recrystallize the resulting white solid from a dichloromethane/distilled water mixture.

-

Filter and dry the crystals to obtain N-(4-Bromobutyl)phthalimide.

Synthesis of 4-Amino-1-butanol via Hydrazinolysis

This protocol is based on the synthesis of 4-amino-1-butanol from N-(4-hydroxybutyl)phthalimide and is directly applicable to the hydrazinolysis of this compound.

Reagents and Equipment:

-

N-(4-Bromobutyl)phthalimide (or this compound)

-

Hydrazine hydrate

-

Ethanol

-

Hydrochloric acid

-

Sodium hydroxide

-

Chloroform

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

To a solution of N-(4-Bromobutyl)phthalimide in ethanol, add hydrazine hydrate.

-

Reflux the mixture for several hours until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture to room temperature. A precipitate of phthalhydrazide will form.

-

Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Dissolve the residue in water and adjust the pH to 10 with a 6 M solution of hydrochloric acid.

-

Extract the aqueous solution twice with chloroform.

-

Wash the combined organic extracts with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the chloroform by rotary evaporation.

-

Purify the resulting 4-amino-1-butanol by distillation.

Data Presentation

The following tables summarize quantitative data for the synthesis of N-(4-Bromobutyl)phthalimide and the synthesis of 4-amino-1-butanol from a related precursor.

Table 1: Quantitative Data for the Synthesis of N-(4-Bromobutyl)phthalimide [7]

| Parameter | Value |

| Starting Materials | Potassium phthalimide, 1,4-Dibromobutane |

| Solvent | N,N-Dimethylformamide (DMF) |

| Reaction Time | 26 hours |

| Reaction Temperature | Room Temperature |

| Yield | 92.4% |

| Appearance | White solid |

Table 2: Spectroscopic Data for N-(4-Bromobutyl)phthalimide

| Technique | Data |

| ¹H NMR | Data available in public databases such as PubChem and SpectraBase. |

| ¹³C NMR | Data available in public databases. |

| Mass Spectrometry (GC-MS) | Data available in public databases. |

| IR Spectroscopy | Data available in public databases. |

Table 3: Quantitative Data for the Synthesis of 4-Amino-1-butanol from N-(4-hydroxybutyl)phthalimide

| Parameter | Value |

| Starting Material | N-(4-hydroxybutyl)phthalimide |

| Reagent | Sodium hydroxide in water (Hydrolysis) |

| Reaction Time | 10 hours |

| Reaction Temperature | 100 °C (Reflux) |

| Yield | 90.8% |

| Purity | 99.5% |

| Appearance | Colorless liquid |

Experimental Workflow

The overall process of synthesizing a primary amine using an N-(4-haloalkoxy)phthalimide can be visualized as a multi-step workflow.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. sphinxsai.com [sphinxsai.com]

- 3. nbinno.com [nbinno.com]

- 4. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. N-(4-Bromobutyl)phthalimide synthesis - chemicalbook [chemicalbook.com]

"N-(4-Bromobutoxy)phthalimide" safety, handling, and MSDS information

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for N-(4-Bromobutoxy)phthalimide (CAS No. 5093-32-3). The information herein is intended to support safe laboratory and research practices.

Chemical Identification and Physical Properties

This compound is a chemical intermediate utilized in various synthetic applications.

| Identifier | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 5093-32-3 | [1][2][3] |

| Molecular Formula | C12H12BrNO3 | [1][2][3] |

| Molecular Weight | 298.13 g/mol | [2][3] |

| Appearance | Off-white to light yellow solid/powder | [3] |

| Melting Point | 70-72 °C | [2][3] |

| Boiling Point | 403.6 ± 47.0 °C (Predicted) | [3] |

| Density | 1.57 ± 0.1 g/cm³ (Predicted) | [3] |

Hazard Identification and Classification

-

GHS Hazard Pictogram:

-

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P312: Call a POISON CENTER or doctor if you feel unwell.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

P362+P364: Take off contaminated clothing and wash it before reuse.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.[4]

-

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize risk.

Handling

-

Work in a well-ventilated area, preferably under a chemical fume hood.

-

Avoid generating dust.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the work area.

Storage

-

Store in a cool, dry, and well-ventilated place.

-

Recommended storage temperature is between 2-8°C.[3]

-

Keep container tightly closed when not in use.

-

Store away from incompatible materials such as strong oxidizing agents.

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound:

| Protection Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields or goggles. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. |

| Respiratory Protection | For operations where dust may be generated, a NIOSH-approved N95 or higher-rated particulate respirator is recommended. |

First-Aid Measures

In case of exposure, follow these first-aid procedures:

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4][5] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5] |

| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Specific Hazards: Thermal decomposition may produce carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen bromide gas.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment. Avoid dust formation.

-

Environmental Precautions: Prevent the material from entering drains or waterways.

-

Containment and Cleanup: Carefully sweep up the spilled material and place it into a suitable, labeled container for disposal. Avoid creating dust. Clean the spill area with a wet cloth or paper towels and dispose of them as hazardous waste.

Toxicological and Ecotoxicological Information

Experimental Protocols

Specific experimental protocols detailing the safety and toxicology of this compound are not available in published literature. Standard methodologies for assessing skin and eye irritation (e.g., OECD Guidelines) would be applicable.

Visualizations

Safe Handling Workflow for this compound

Caption: A logical workflow for the safe handling of this compound.

Emergency Response Logic Diagram

Caption: Decision-making process for first aid following exposure.

References

- 1. fishersci.com [fishersci.com]

- 2. This compound, 98+%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 3. This compound | 5093-32-3 [amp.chemicalbook.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

An In-depth Technical Guide to N-(4-Bromobutyl)phthalimide: Synthesis, Properties, and Applications

A Note on Chemical Nomenclature: This guide focuses on N-(4-Bromobutyl)phthalimide (CAS 5394-18-3), a widely utilized chemical intermediate. Initial searches for "N-(4-Bromobutoxy)phthalimide" (CAS 5093-32-3) yielded limited information regarding its discovery and history, suggesting it is a less common compound. Given the extensive data available for the 'butyl' analogue and its significance in organic synthesis, this document will detail its properties and applications.

Introduction

N-(4-Bromobutyl)phthalimide is a key reagent in organic synthesis, primarily recognized for its role as a precursor in the Gabriel synthesis of primary amines.[1][2] Its bifunctional nature, possessing a reactive bromide and a protected amine in the form of a phthalimide group, makes it a versatile building block for the introduction of a four-carbon amine-containing chain into various molecular frameworks.[1] This attribute is particularly valuable in the development of pharmaceuticals and other complex organic molecules.[3][4]

Physicochemical Properties

N-(4-Bromobutyl)phthalimide is typically a white to light brown crystalline powder.[1][3] A summary of its key physicochemical properties is presented below.

| Property | Value | Reference |

| CAS Number | 5394-18-3 | [5][6] |

| Molecular Formula | C12H12BrNO2 | [5][6] |

| Molecular Weight | 282.13 g/mol | [5][7] |

| Melting Point | 76-80 °C | [3] |

| Boiling Point | 165-170 °C at 1 mmHg | [3] |

| Solubility | Soluble in chloroform and methanol; insoluble in water. | [3] |

| Appearance | White to light brown powder | [1][3] |

Historical Context and Discovery

The history of N-(4-Bromobutyl)phthalimide is intrinsically linked to the development of the Gabriel synthesis, a method for preparing primary amines that was first described by German chemist Siegmund Gabriel in 1887.[2][8] This synthetic route was devised to overcome the common problem of over-alkylation that occurs when preparing amines by direct reaction of alkyl halides with ammonia.[8][9] The use of phthalimide as a protected form of ammonia allows for the selective formation of primary amines.[2] N-(4-Bromobutyl)phthalimide emerged as a specific and useful alkylating agent within this methodology, providing a straightforward way to introduce a 4-aminobutyl group.

Experimental Protocols

The synthesis of N-(4-Bromobutyl)phthalimide is a standard procedure in organic chemistry, typically achieved through the reaction of potassium phthalimide with 1,4-dibromobutane.

Synthesis of N-(4-Bromobutyl)phthalimide from Potassium Phthalimide and 1,4-Dibromobutane

This procedure is a common method for the preparation of N-(4-Bromobutyl)phthalimide.

-

Reagents:

-

Potassium phthalimide

-

1,4-Dibromobutane

-

N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

A mixture of potassium phthalimide (e.g., 2.0 g, 10.7 mmol) and 1,4-dibromobutane (e.g., 2.8 g, 12.9 mmol) is dissolved in dry N,N-dimethylformamide (25 mL).[5]

-

The reaction mixture is stirred at room temperature for approximately 26 hours.[5]

-

The reaction progress can be monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is extracted with dichloromethane (3 x 100 mL).[5]

-

The combined organic layers are washed with distilled water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.[5]

-

The crude product is purified by recrystallization from a mixture of dichloromethane and distilled water to yield N-(4-Bromobutyl)phthalimide as a white solid.[5]

-

An alternative procedure involves refluxing phthalimide, 1,4-dibromobutane, and potassium carbonate in acetone for 2 hours.[5]

Signaling Pathways and Logical Relationships

The primary utility of N-(4-Bromobutyl)phthalimide is in the Gabriel synthesis for the formation of primary amines. The logical workflow of this synthesis is depicted below.

References

- 1. nbinno.com [nbinno.com]

- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 3. lookchem.com [lookchem.com]

- 4. Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-(4-Bromobutyl)phthalimide synthesis - chemicalbook [chemicalbook.com]

- 6. N-(4-Bromobutyl)phthalimide | C12H12BrNO2 | CID 93575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. barcelonafinechemicals.com [barcelonafinechemicals.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

N-(4-Bromobutoxy)phthalimide: A Versatile Building Block in Organic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Bromobutoxy)phthalimide is a valuable bifunctional building block in organic synthesis, providing a versatile platform for the introduction of a protected amino-butoxy linker. Its structure, incorporating a reactive bromo-terminated alkoxy chain and a stable phthalimide-protected nitrogen, makes it a key intermediate in the synthesis of a wide array of complex organic molecules, including those with significant biological activity. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its role in modern drug discovery and development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its practical application in the laboratory.

Introduction

In the landscape of modern organic and medicinal chemistry, the development of efficient and modular synthetic strategies is paramount. Bifunctional building blocks, which possess two distinct reactive sites, are instrumental in this endeavor, allowing for the streamlined construction of complex molecular architectures. This compound (CAS No. 5093-32-3) has emerged as a significant reagent in this class.[1]

The core utility of this compound lies in its ability to serve as a precursor to a primary amine tethered to a butoxy linker. The phthalimide group provides a robust and sterically hindered protecting group for the nitrogen atom, preventing over-alkylation, a common side reaction in amination processes.[2] The terminal bromo group, on the other hand, offers a reactive handle for nucleophilic substitution, enabling the conjugation of this linker to a variety of substrates.

This guide will delve into the essential technical aspects of this compound, providing researchers and drug development professionals with the necessary information to effectively utilize this versatile building block in their synthetic endeavors.

Chemical and Physical Properties

This compound is a yellow powder at room temperature. A summary of its key chemical and physical properties is provided in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 2-(4-bromobutoxy)isoindole-1,3-dione | [3] |

| CAS Number | 5093-32-3 | [1][3] |

| Molecular Formula | C₁₂H₁₂BrNO₃ | [1] |

| Molecular Weight | 298.13 g/mol | [3] |

| Appearance | Yellow powder | |

| Melting Point | 70-72 °C (Predicted) | |

| Boiling Point | 403.6 ± 47.0 °C (Predicted) | |

| Density | 1.57 ± 0.1 g/cm³ (Predicted) | |

| Solubility | Data not available. Expected to be soluble in common organic solvents like dichloromethane, chloroform, and DMF. |

Synthesis of this compound

The synthesis of this compound is typically achieved through the alkylation of N-hydroxyphthalimide with an excess of 1,4-dibromobutane. This reaction proceeds via a nucleophilic substitution mechanism where the oxygen of N-hydroxyphthalimide displaces one of the bromine atoms of 1,4-dibromobutane.

Figure 1: General synthesis of this compound.

Detailed Experimental Protocol (Analogous Synthesis)

Materials:

-

N-Hydroxyphthalimide

-

1,4-Dibromobutane (excess, e.g., 5 equivalents)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.1-1.5 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of N-hydroxyphthalimide (1.0 eq) in anhydrous DMF, add potassium carbonate (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes to form the corresponding salt.

-

Add 1,4-dibromobutane (5.0 eq) to the reaction mixture.

-

Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a yellow powder.

Expected Yield: Based on analogous reactions, yields are expected to be in the range of 60-80%.[4]

Spectroscopic Characterization

Specific spectroscopic data for this compound is not widely published. The following are predicted assignments based on the analysis of related phthalimide derivatives.[6] Researchers should perform their own characterization to confirm the structure.

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.85 - 7.75 | m | 4H | Aromatic protons of the phthalimide group |

| ~4.20 | t | 2H | -O-CH₂ -CH₂-CH₂-CH₂-Br |

| ~3.45 | t | 2H | -O-CH₂-CH₂-CH₂-CH₂ -Br |

| ~2.00 - 1.90 | m | 4H | -O-CH₂-CH₂ -CH₂ -CH₂-Br |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~164.0 | Carbonyl carbons of the phthalimide group |

| ~134.5 | Aromatic quaternary carbons of the phthalimide group |

| ~129.0 | Aromatic CH carbons of the phthalimide group |

| ~123.5 | Aromatic CH carbons of the phthalimide group |

| ~77.0 | -O-CH₂ -CH₂-CH₂-CH₂-Br |

| ~33.0 | -O-CH₂-CH₂-CH₂-CH₂ -Br |

| ~28.0 | -O-CH₂-CH₂ -CH₂-CH₂-Br |

| ~27.5 | -O-CH₂-CH₂-CH₂ -CH₂-Br |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 - 2850 | C-H stretching (aromatic and aliphatic) |

| ~1775, ~1715 | C=O stretching (asymmetric and symmetric) of the phthalimide group |

| ~1600 | C=C stretching (aromatic) |

| ~1100 | C-O stretching (ether) |

| ~650 | C-Br stretching |

Reactivity and Applications

The reactivity of this compound is dominated by the electrophilic nature of the carbon atom attached to the bromine. This makes it an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles.

Figure 2: General reactivity of this compound.

Alkylation Reactions

This compound is an effective alkylating agent for various nucleophiles, including amines, phenols, thiols, and carbanions. This reaction introduces the phthalimido-protected amino-butoxy moiety onto the nucleophilic substrate.

General Experimental Protocol for Alkylation:

-

Dissolve the nucleophilic substrate (1.0 eq) in a suitable anhydrous solvent (e.g., DMF, acetonitrile).

-

Add a base (e.g., K₂CO₃, Cs₂CO₃, NaH; 1.1-1.5 eq) and stir the mixture at room temperature for 30 minutes.

-

Add a solution of this compound (1.0-1.2 eq) in the same solvent.

-

Heat the reaction mixture as necessary and monitor by TLC.

-

Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry, and concentrate.

-

Purify the product by column chromatography or recrystallization.

Application in the Synthesis of PROTACs

A significant and modern application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[7] The phthalimide moiety is a well-known binder for the Cereblon (CRBN) E3 ligase.[8]

This compound can be used to construct the linker component of a PROTAC, connecting the CRBN-binding element (the phthalimide) to a ligand that binds to the protein of interest.

Figure 3: Workflow for the synthesis and mechanism of action of a PROTAC utilizing a phthalimido-butoxy linker.

Deprotection of the Phthalimide Group

The final step in many synthetic sequences involving this compound is the deprotection of the phthalimide group to unveil the primary amine. Several methods are available for this transformation.

Hydrazinolysis (Ing-Manske Procedure)

This is the most common and generally mild method for phthalimide cleavage.

Experimental Protocol:

-

Dissolve the N-alkoxyphthalimide derivative in ethanol or methanol.

-

Add hydrazine hydrate (N₂H₄·H₂O, 1.5-2.0 eq).

-

Reflux the mixture until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture, which will result in the precipitation of phthalhydrazide.

-

Filter off the precipitate and wash it with the alcohol solvent.

-

Concentrate the filtrate under reduced pressure.

-

The resulting crude amine can be purified by distillation, chromatography, or by forming a salt and recrystallizing.

Other Deprotection Methods

-

Acidic or Basic Hydrolysis: These methods typically require harsh conditions (strong acids or bases at high temperatures) and are less favored for substrates with sensitive functional groups.[6]

-

Reductive Cleavage: Treatment with sodium borohydride (NaBH₄) in an alcohol followed by an acidic workup can also be used for deprotection under milder conditions.[9]

Figure 4: Common deprotection methods for N-alkoxyphthalimides.

Safety Information

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Toxicity: The toxicological properties have not been thoroughly investigated. Alkyl bromides are generally considered to be alkylating agents and should be handled as potentially hazardous.

Conclusion

This compound is a highly useful and versatile building block in organic synthesis. Its bifunctional nature allows for the straightforward introduction of a protected aminobutoxy linker, which is of particular importance in the construction of complex molecules for pharmaceutical and materials science applications. The growing field of targeted protein degradation with PROTACs has further highlighted the significance of phthalimide-containing linkers, making this compound a reagent of considerable interest. While specific experimental data for this compound is somewhat limited in the public domain, its synthesis and reactivity can be reliably predicted based on well-established chemical principles and analogous compounds. This guide provides a solid foundation for researchers to incorporate this compound into their synthetic strategies.

References

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. This compound | 5093-32-3 [amp.chemicalbook.com]

- 4. N-(4-Bromobutyl)phthalimide synthesis - chemicalbook [chemicalbook.com]

- 5. scispace.com [scispace.com]

- 6. journals.plos.org [journals.plos.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. carlroth.com [carlroth.com]

- 10. chemicalbook.com [chemicalbook.com]

Theoretical Insights into the Reactivity of N-(4-Bromobutoxy)phthalimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Bromobutoxy)phthalimide is a bifunctional molecule of significant interest in synthetic organic chemistry and drug discovery. It incorporates the stable phthalimide group, a key pharmacophore in numerous therapeutic agents, and a reactive bromobutoxy chain, which serves as a versatile linker for introducing the phthalimide moiety into larger molecular scaffolds. This technical guide provides a comprehensive overview of the theoretical aspects of this compound's reactivity, supported by established chemical principles of its constituent functional groups. While specific computational studies on this exact molecule are not extensively reported in publicly available literature, this document outlines the expected reactivity and proposes theoretical and experimental frameworks for its investigation. The guide is intended to serve as a foundational resource for researchers utilizing this reagent in the synthesis of novel bioactive compounds.

Introduction

The phthalimide moiety is a privileged structure in medicinal chemistry, appearing in a wide array of drugs with diverse biological activities, including anti-inflammatory, anticonvulsant, antimicrobial, and anticancer properties.[1][2][3] The phthalimide group often contributes to favorable pharmacokinetic profiles and can engage in crucial binding interactions with biological targets.[1][2][4][5] this compound serves as a key building block for the facile introduction of a protected amino group via the Gabriel synthesis, connected by a flexible four-carbon linker. The presence of the terminal bromine atom on the butoxy chain dictates the primary reactivity of the molecule, making it a potent electrophile for nucleophilic substitution reactions.

This guide will delve into the theoretical underpinnings of this compound's reactivity, proposing computational models and outlining experimental protocols to validate these theoretical predictions.

Theoretical Reactivity Analysis

The reactivity of this compound can be rationalized by considering the electronic properties of its two key components: the phthalimide ring system and the bromobutoxy chain.

The Phthalimide Group

The phthalimide group is an imide derivative of phthalic acid. The two carbonyl groups flanking the nitrogen atom significantly withdraw electron density from the nitrogen, rendering the N-H proton of an unsubstituted phthalimide acidic. In the case of this compound, the nitrogen is alkylated, and the phthalimide group is generally stable and unreactive under neutral and acidic conditions. It serves primarily as a bulky, protecting group for the primary amine that can be revealed in a later synthetic step.

The Bromobutoxy Chain

The primary site of reactivity is the terminal bromine atom on the four-carbon chain. Bromine is a good leaving group, and the carbon atom to which it is attached is electrophilic. This makes the molecule highly susceptible to nucleophilic substitution reactions (SN2).

Proposed Computational Analysis:

To quantify the reactivity of the bromobutoxy chain, Density Functional Theory (DFT) calculations could be employed. A typical computational approach would involve:

-

Geometry Optimization: Determining the lowest energy conformation of the molecule.

-

Molecular Orbital Analysis: Identifying the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's frontier orbitals. The LUMO is expected to be localized on the C-Br bond, indicating the site of nucleophilic attack.

-

Electrostatic Potential (ESP) Mapping: Visualizing the electron density distribution to identify electrophilic and nucleophilic regions. A positive potential would be expected around the carbon atom bonded to the bromine.

-

Transition State Calculations: Modeling the reaction pathway of a nucleophilic substitution reaction (e.g., with an amine or thiol) to determine the activation energy barrier.

Key Chemical Transformations

The primary utility of this compound in synthesis is as an alkylating agent.

Gabriel Synthesis and Analogs

The most common application is in variations of the Gabriel synthesis to produce primary amines. In this context, this compound acts as a protected 4-bromo-1-aminobutane equivalent. It can be used to alkylate a wide range of nucleophiles.

-

Alkylation of Amines and Anilines: Reaction with primary or secondary amines to form more complex diamines.

-

Alkylation of Thiols: Formation of thioethers.

-

Alkylation of Phenols and Alcohols: Synthesis of ethers.

-

Alkylation of Carboxylates: Formation of esters.

Deprotection of the Phthalimide Group

Following the alkylation step, the phthalimide group can be removed to liberate the primary amine. The standard method for this deprotection is treatment with hydrazine (the Ing-Manske procedure).

Experimental Protocols

The following are proposed experimental protocols for the synthesis and a typical reaction of this compound.

Synthesis of this compound

Reaction: Phthalimide reacts with 1,4-dibromobutane under basic conditions.

Materials:

-

Potassium Phthalimide

-

1,4-Dibromobutane

-

Dimethylformamide (DMF)

Procedure:

-

Dissolve potassium phthalimide in anhydrous DMF.

-

Add an excess of 1,4-dibromobutane to the solution.

-

Heat the reaction mixture at 80-100 °C for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into ice water to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Alkylation of a Phenolic Nucleophile

Reaction: this compound reacts with a phenol (e.g., 4-methoxyphenol) to form an ether linkage.

Materials:

-

This compound

-

4-Methoxyphenol

-

Potassium Carbonate (K2CO3)

-

Acetonitrile

Procedure:

-

To a solution of 4-methoxyphenol in acetonitrile, add potassium carbonate.

-

Add this compound to the mixture.

-

Reflux the reaction mixture for 12-24 hours, monitoring by TLC.

-

After the reaction is complete, filter off the potassium carbonate.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Method |

| Molecular Formula | C12H12BrNO3 | - |

| Molecular Weight | 298.13 g/mol | - |

| Melting Point | ~80-85 °C | Estimated |

| LogP | ~2.5 | Computational (e.g., ALOGPS) |

| LUMO Energy | Negative Value | DFT Calculation |

| C-Br Bond Length | ~1.95 Å | DFT Calculation |

Table 2: Hypothetical Reaction Yields for Alkylation Reactions

| Nucleophile | Product | Proposed Conditions | Expected Yield (%) |

| 4-Methoxyphenol | 2-(4-(4-Methoxyphenoxy)butoxy)isoindoline-1,3-dione | K2CO3, Acetonitrile, Reflux | 85-95 |

| Benzylamine | 2-(4-(Benzylamino)butoxy)isoindoline-1,3-dione | K2CO3, DMF, 80 °C | 80-90 |

| Sodium Thiophenolate | 2-(4-(Phenylthio)butoxy)isoindoline-1,3-dione | NaH, THF, RT | 90-98 |

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

Caption: Synthetic workflow for this compound.

Caption: General reactivity pathway of this compound.

Caption: Proposed DFT workflow for reactivity analysis.

Conclusion

This compound is a valuable synthetic intermediate whose reactivity is dominated by the electrophilic nature of the bromobutoxy chain. This guide has provided a theoretical framework for understanding and predicting its behavior in chemical reactions, primarily nucleophilic substitutions. The proposed computational and experimental protocols offer a roadmap for researchers seeking to exploit the unique properties of this molecule in the design and synthesis of novel compounds, particularly in the field of drug discovery. Further theoretical studies, such as those outlined using DFT, would provide deeper quantitative insights into the kinetics and thermodynamics of its reactions, facilitating more precise control over synthetic outcomes.

References

- 1. biomedgrid.com [biomedgrid.com]

- 2. Computational Design and Synthesis of Phthalimide Derivatives as TGF-β Pathway Inhibitors for Cancer Therapeutics [mdpi.com]

- 3. Spectrofluorimetric and Computational Investigation of New Phthalimide Derivatives towards Human Neutrophil Elastase Inhibition and Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Primary Amine Synthesis using N-(4--Bromobutoxy)phthalimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of primary amines is a cornerstone of modern organic chemistry, particularly within drug discovery and development, where the primary amine moiety is a key pharmacophore in a vast array of bioactive molecules. The Gabriel synthesis offers a robust and reliable method for the preparation of primary amines, effectively circumventing the common issue of over-alkylation that plagues direct alkylation methods.[1][2][3] This protocol details the use of N-(4-Bromobutoxy)phthalimide, a bifunctional reagent that allows for the introduction of a protected four-carbon aminoether chain onto a variety of nucleophilic substrates. The subsequent deprotection step efficiently liberates the desired primary amine.

This method is advantageous for synthesizing amino alcohols and other functionalized primary amines, providing a strategic advantage in the construction of complex molecular architectures. The phthalimide group serves as an excellent protecting group for the primary amine, preventing unwanted side reactions.[4][5]

Reaction Principle

The synthesis proceeds via a two-step sequence analogous to the classical Gabriel synthesis:

-

Nucleophilic Substitution (N-Alkylation): A suitable nucleophile displaces the bromide ion from this compound in a classical SN2 reaction. This step covalently links the substrate to the protected aminobutoxy moiety.

-

Deprotection (Hydrazinolysis): The phthalimide protecting group is removed by treatment with hydrazine hydrate. This step proceeds via nucleophilic attack of hydrazine on the carbonyl carbons of the phthalimide ring, leading to the formation of a stable phthalhydrazide precipitate and the release of the free primary amine.[6][7][8]

Experimental Protocols

This section provides a detailed, representative protocol for the synthesis of a primary amine using this compound and a generic nucleophile (Nu-H).

Step 1: N-Alkylation of a Nucleophile with this compound

Materials:

-

This compound

-

Nucleophile (e.g., an alcohol, thiol, or other suitable nucleophile)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the nucleophile (1.0 eq) and anhydrous dimethylformamide (DMF, approximately 5-10 mL per mmol of nucleophile).

-

Add anhydrous potassium carbonate (1.5 eq) to the solution.

-

Stir the mixture at room temperature for 15-30 minutes to ensure deprotonation of the nucleophile.

-

Add this compound (1.2 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude N-(4-phthalimidobutoxy)-substituted product can be purified by column chromatography on silica gel if necessary.

Step 2: Deprotection via Hydrazinolysis

Materials:

-

N-(4-phthalimidobutoxy)-substituted intermediate from Step 1

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol (EtOH) or Methanol (MeOH)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Sodium hydroxide (NaOH), 1 M aqueous solution

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Reflux condenser